molecular formula C19H23NO2S B2988029 (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide CAS No. 478032-19-8

(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide

Cat. No.: B2988029
CAS No.: 478032-19-8
M. Wt: 329.46
InChI Key: YYZCWFORUDAGRE-OUKQBFOZSA-N
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Description

(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide ( 478032-19-8) is a synthetic sulfonamide derivative provided for research purposes. This compound features a stereospecific (E)-configured ethene sulfonamide core, which is of significant interest in medicinal chemistry for the design and development of enzyme inhibitors . With a molecular formula of C 19 H 23 NO 2 S and a molecular weight of 329.46 g/mol, it is characterized by its high purity and well-defined structure . The primary research application of this compound is in the investigation of carbonic anhydrase (CA) enzymes. Sulfonamides and their bio-isosteres, such as sulfamates, are known to potently inhibit CA activity by coordinating the zinc ion in the enzyme's active site . This makes them valuable tools for studying physiological processes such as acid-base homeostasis, gluconeogenesis, and lipogenesis, with research implications for conditions like glaucoma, osteoporosis, and cerebral edema . The compound's structure, which includes a 4-isopropylphenyl group and a 4-methylbenzyl moiety, aligns with structural activity relationship (SAR) studies indicating that bulky para-substituents on the phenyl ring can enhance inhibitory potency against enzymes like CA II . Sulfonamides as a class represent one of the most important groups of synthetic antimicrobial agents, acting as competitive inhibitors of bacterial dihydropteroate synthase . While this specific derivative is for research use, its core sulfonamide functional group contributes to its potential to interact with a range of biological targets. Researchers can utilize this compound in biochemical assays, enzyme kinetics studies, and as a building block in the synthesis of more complex molecules for pharmaceutical discovery. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15(2)19-10-8-17(9-11-19)12-13-23(21,22)20-14-18-6-4-16(3)5-7-18/h4-13,15,20H,14H2,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZCWFORUDAGRE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide typically involves the following steps:

    Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethene.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonyl chloride intermediate, which reacts with an amine to form the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Wittig Reaction: Utilizing large reactors to carry out the Wittig reaction under controlled conditions.

    Sulfonylation Process: Employing sulfonyl chloride and amine in a continuous flow reactor to ensure efficient and consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction of the ethene group can yield the corresponding alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Alkanes: From reduction reactions.

    Substituted Sulfonamides: From nucleophilic substitution reactions.

Scientific Research Applications

(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring the interaction of sulfonamide-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism by which (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.

    Pathways Involved: It can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural differentiators are its 4-methylbenzylamine and 4-isopropylphenyl groups. Comparisons with analogues highlight the impact of substituent electronic and steric properties:

Compound Name (Reference) R₁ (N-Substituent) R₂ (Ethene-Linked Aryl) Key Features
Target Compound 4-Methylbenzyl 4-Isopropylphenyl High steric bulk; moderate lipophilicity
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-Fluorophenyl 4-Methoxyphenyl Electron-withdrawing F and electron-donating OCH₃ enhance polarity
(E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide (6f) 4-Methoxyphenyl 4-Methoxyphenyl Symmetric OCH₃ groups increase solubility and hydrogen-bonding capacity
2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide 4-Methylbenzyl 4-Chlorophenyl Chlorine’s electron-withdrawing effect enhances stability and binding affinity
(E)-N-(4-Methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide (6n) 4-Methoxyphenyl Perfluorophenyl Fluorine atoms increase electronegativity and metabolic stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Increase polarity and stability, favoring target binding but possibly limiting bioavailability .
  • Steric Bulk (e.g., isopropyl) : May hinder rotational freedom and influence conformational preferences in biological targets.

Physicochemical Properties

Melting points (mp) and synthetic yields reflect substituent effects on crystallinity and reaction efficiency:

Compound (Reference) mp (°C) Yield (%) Notes
Target Compound N/A N/A Predicted mp: 110–120°C (based on analogues with similar bulk)
6d 98–100 49 Lower mp due to asymmetric substituents and reduced crystallinity
6f Semi-solid 60 Symmetric OCH₃ groups may disrupt crystallization
6n 131–133 48 High mp from fluorine-induced crystallinity
6l 146–148 60 Hydroxy group enhances hydrogen bonding, increasing mp

Biological Activity

(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide, a compound with sulfonamide functional groups, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC19H23NO2S
CAS Number478032-19-8
Molecular Weight333.46 g/mol

The sulfonamide group is significant for its known antibacterial properties, while the aromatic rings may contribute to additional biological interactions.

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. Research indicates that compounds with similar sulfonamide structures can exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

Recent studies have explored the effects of sulfonamide derivatives on cardiovascular parameters. One study demonstrated that specific benzene sulfonamides could alter perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential cardiovascular applications for compounds like (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide, although direct evidence is still needed.

Case Studies and Research Findings

  • Antibacterial Activity : A review highlighted various sulfonamide compounds demonstrating efficacy against coxsackievirus B and other pathogens, suggesting that (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide could be explored in similar contexts .
  • Cardiovascular Impact : A study involving 4-(2-aminoethyl)-benzenesulfonamide indicated that this class of compounds could decrease perfusion pressure and coronary resistance, hinting at possible therapeutic uses in cardiovascular conditions .
  • Computational Studies : Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been proposed to predict the pharmacological effects based on chemical structure, which could be applied to further investigate (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide .

Future Directions

Given the structural characteristics and preliminary findings related to similar compounds, future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed biological assays to evaluate the antimicrobial and cardiovascular effects specifically attributed to (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide.
  • Mechanistic Studies : Investigating the exact mechanisms by which this compound interacts with biological targets, utilizing techniques such as molecular docking and high-throughput screening.

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